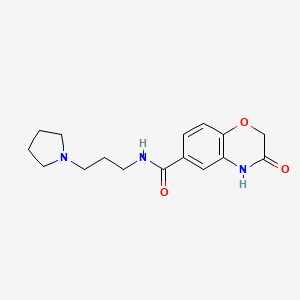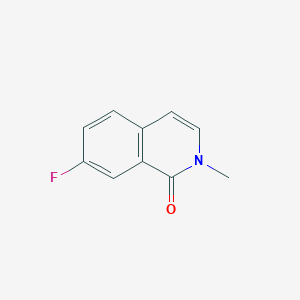
7-Fluoro-2-methylisoquinolin-1-one
Vue d'ensemble
Description
7-Fluoro-2-methylisoquinolin-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a fluorine atom and a methyl group on the isoquinoline ring. This compound has been synthesized using different methods, and its applications in scientific research are diverse.
Applications De Recherche Scientifique
7-Fluoro-2-methylisoquinolin-1-one has been used in various scientific research applications. One of its primary uses is as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively bind to DNA and RNA, making it useful for studying nucleic acid structure and function. It has also been used in the development of novel anticancer agents and as a tool for studying protein-protein interactions.
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-methylisoquinolin-1-one is not fully understood. However, it is believed to interact with nucleic acids and proteins, leading to changes in their structure and function. This compound has been shown to selectively bind to guanine and adenine bases in DNA and RNA, leading to changes in their conformation and affecting their interactions with other molecules.
Biochemical and Physiological Effects:
7-Fluoro-2-methylisoquinolin-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
7-Fluoro-2-methylisoquinolin-1-one has several advantages for use in lab experiments. It is a fluorescent compound, making it useful for imaging cellular structures. It has also been shown to selectively bind to nucleic acids and proteins, making it useful for studying their structure and function. However, this compound has some limitations. It is not water-soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 7-Fluoro-2-methylisoquinolin-1-one. One potential area of research is the development of novel anticancer agents based on this compound. Another area of research is the use of this compound as a tool for studying protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on nucleic acids and proteins.
Propriétés
IUPAC Name |
7-fluoro-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZUENPRZJVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methylisoquinolin-1(2H)-one | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7478387.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-2-furamide](/img/structure/B7478389.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7478392.png)
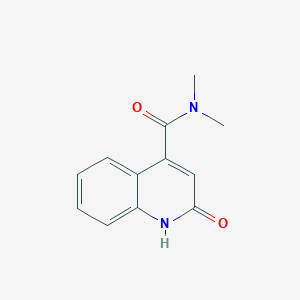
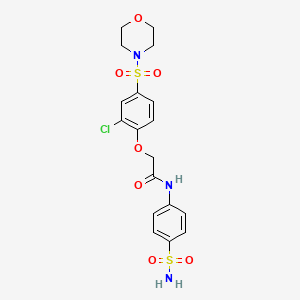
![3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478418.png)
![N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B7478442.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)
![3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478472.png)
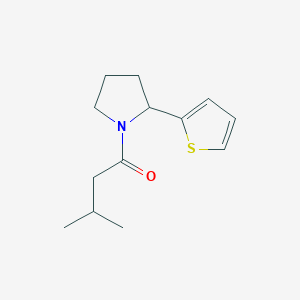
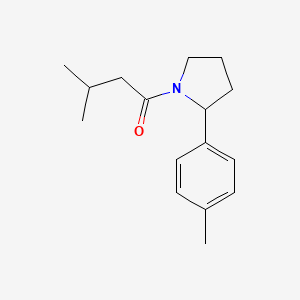
![2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B7478490.png)
